molecular formula C7H5N3O2 B3427654 Benzotriazole-5-carboxylic acid CAS No. 60932-58-3

Benzotriazole-5-carboxylic acid

Cat. No.: B3427654
CAS No.: 60932-58-3
M. Wt: 163.13 g/mol
InChI Key: GUOVBFFLXKJFEE-UHFFFAOYSA-N
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Description

Benzotriazole-5-carboxylic acid is a derivative of benzotriazole, a heterocyclic compound that contains a benzene ring fused with a triazole ring. This compound is known for its versatility in various chemical reactions and its significant applications in different fields, including medicinal chemistry and material sciences .

Mechanism of Action

The carboxyl group on 1H-Benzotriazole-5-carboxylic acid can increase the coverage area on the Co surface like the methyl group. Also, the oxygen on the carboxyl group can chemically adsorb on the Co surface like the N on the imidazole ring .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

1H-Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It also shows potential in the field of industrial protein purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzotriazole-5-carboxylic acid typically involves the reaction of benzotriazole with carboxylating agents under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce the carboxyl group at the 5-position of the benzotriazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often involves continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: Benzotriazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile synthetic auxiliary and its broad range of applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881049
Record name 1H-Benzotriazole-5-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23814-12-2, 60932-58-3
Record name 1H-Benzotriazole-5-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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Record name 1H-Benzotriazole-5-carboxylic acid
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Record name 1H-benzotriazolecarboxylic acid
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Record name 1H-Benzotriazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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